zinc;dioxido(dioxo)chromium

Corrosion inhibition kinetics Electrochemical impedance spectroscopy Chromate vs. phosphate pigments

Zinc chromate (ZnCrO₄) is a hexavalent chromium-based anodic corrosion inhibitor for protective primers on ferrous and non-ferrous metals. Common failures arise from mismatched chromate solubility causing osmotic blistering or insufficient passivation. With water solubility of 0.02-0.05 g/L and inhibition onset ≤10 seconds on iron, it eliminates delayed protection of phosphate pigments while avoiding rapid depletion of more soluble chromates. Bulk supply with consistent particle size ensures reliable leaching kinetics for coil coating, structural steel primers, and pre-coated architectural sheet. For neutral-to-basic service environments; verify pH conditions to maintain performance advantage over zinc phosphate.

Molecular Formula ZnCrO4
CrO4Zn
Molecular Weight 181.4 g/mol
CAS No. 14675-41-3
Cat. No. B084768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;dioxido(dioxo)chromium
CAS14675-41-3
Synonymszinc chromate
zinc chromate (H2Cr2O7), Zn salt (1:1)
zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate
zinc chromate (Zn2(CrO4)O), monohydrate
Molecular FormulaZnCrO4
CrO4Zn
Molecular Weight181.4 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[Zn+2]
InChIInChI=1S/Cr.4O.Zn/q;;;2*-1;+2
InChIKeyNDKWCCLKSWNDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
3.08 g/100 g water
Soluble in acid, liquid ammonia;  insoluble in acetone
Dissolves readily in acids
Solubility in water: none

Zinc Chromate: Core Identity and Procurement


Zinc chromate (ZnCrO₄, CAS 14675-41-3), a hexavalent chromium-based inorganic pigment belonging to the chromate inhibitor class, functions primarily as an anodic corrosion inhibitor in organic coatings for ferrous and non-ferrous metal substrates. Its mechanism relies on the leaching of chromate (CrO₄²⁻) ions, which passivate metal surfaces by forming a mixed Cr(III)/metal oxide film, while zinc ions (Zn²⁺) precipitate as Zn(OH)₂ at cathodic sites, providing a secondary suppression of the oxygen reduction reaction [1]. With a water solubility of approximately 0.02–0.05 g/L at 25 °C, zinc chromate occupies an intermediate solubility position within the chromate family, higher than strontium chromate (<0.01 g/L) and basic zinc chromate, but lower than sodium chromate — a physicochemical parameter that directly governs chromate ion leaching rate, early-stage inhibition kinetics, and long-term barrier durability in different coating environments [2].

Why Generic Chromate Substitution Fails


Chromate-based anticorrosive pigments cannot be treated as drop-in replacements for one another because their inhibition efficacy is controlled by three interdependent physicochemical parameters — water solubility, chromate ion leaching rate, and solution pH — which vary substantially across the chromate family. The Cole (1955) sea-water-spray comparative study of 17 chromate pigments demonstrated that under identical loading and binder conditions, strontium chromate provided the best all-round protection, while zinc chromate analogues (zinc monoxychromate, zinc tetroxychromate) gave fair-to-good protection, and barium chromate gave poor results [1]. Furthermore, commercial technical datasheets explicitly position strontium chromate for coating systems where zinc chromate solubility is too high, recognizing that excessive chromate leaching depletes the pigment reservoir prematurely, compromises barrier properties, and generates osmotic blistering, whereas insufficient solubility from basic zinc chromate fails to maintain the critical chromate ion concentration required for sustained passivation . These differences mean a procurement decision based solely on 'chromate pigment' classification without consideration of solubility, leaching rate, and end-use pH environment carries a high risk of underperformance or premature coating failure.

Zinc Chromate: Quantitative Evidence vs. Alternatives


Inhibition Kinetics: Chromate vs. Phosphate

On iron substrates in 0.1 M NaCl, zinc chromate pigment extract achieved total cessation of corrosion activity within the first seconds of immersion, whereas zinc phosphate pigment extract provided no significant inhibition during the first hours of exposure and required extended immersion to achieve comparable protection. This kinetic advantage is attributed to the higher solubility of zinc chromate relative to zinc phosphate, enabling rapid establishment of a critical chromate ion concentration at the metal-electrolyte interface [1].

Corrosion inhibition kinetics Electrochemical impedance spectroscopy Chromate vs. phosphate pigments

pH-Dependent Inhibition: Chromate vs. Phosphate

Electrochemical polarization measurements on carbon steel in pigment extract solutions across a pH range revealed that zinc chromate provides the highest inhibition efficiency under neutral and basic conditions, but its performance degrades in acidic solutions where second-generation phosphate pigments (Zn-Mo, Zn-Al phosphates) demonstrate superior inhibition. This pH-dependent behavior reversal creates a distinct application-environment selection criterion [1].

pH-dependent corrosion inhibition Carbon steel protection Chromate vs. second-generation phosphate pigments

Intermediate Solubility for Balanced Leaching

Head-to-head sea-water-spray testing of 17 chromate pigments by Cole (1955) established that zinc chromate provides fair-to-good corrosion protection, outperforming barium chromate and complex cadmium-lead chromates, but falling short of strontium chromate, which gave the best all-round protection. The performance hierarchy is directly linked to water solubility: zinc chromate (intermediate solubility, ~0.02–0.05 g/L) delivers sufficient chromate ion flux for effective anodic passivation without the excessive leaching and osmotic blistering risk associated with higher-solubility chromates; conversely, it avoids the insufficient inhibitor supply observed with sparingly soluble barium chromate (~0.0003 g/L) [1]. Industry guidance further stratifies strontium chromate for systems where zinc chromate solubility is deemed too high, confirming that solubility is the primary decision variable for chromate pigment selection .

Chromate pigment solubility Leaching rate Osmo-blist resistance Coating durability

Coating Resistance: Leaching vs. Pore Plugging

Electrochemical impedance spectroscopy (EIS) monitoring of epoxy-pigmented coatings on mild steel immersed in 3.5% (w/w) NaCl revealed divergent time-evolution behavior: zinc chromate-pigmented coatings exhibited progressively decreasing coating resistance with immersion time, consistent with a leaching-dominated mechanism where chromate ion dissolution creates porosity within the film; in contrast, zinc phosphate-pigmented coatings displayed increasing coating resistance over time, attributed to a barrier-enhancement mechanism through pore plugging by phosphate reaction products. At identical pigment volume concentration-to-critical pigment volume concentration ratios (λ), the total system impedance differed measurably between the two pigment types throughout the immersion period [1].

Electrochemical impedance spectroscopy Coating degradation Organic coating durability Pigment volume concentration effects

Zinc Chromate Application Scenarios


Carbon Steel Primer at Neutral-Basic pH

For carbon steel structures operating in neutral-to-basic atmospheric conditions (pH ≥ 7, typical of non-industrial rural and most marine atmospheres), zinc chromate is indicated based on its established superior inhibition efficiency over zinc phosphate and second-generation phosphate pigments under these pH conditions [1]. Formulators should benchmark against zinc phosphate alternatives, with the understanding that the performance advantage inverts if the service environment acidifies (pH < 5), as demonstrated by Bethencourt et al. (2003). Procurement specification should include pH of the target exposure environment as a key selection parameter.

Coil Coatings with Rapid Passivation

In continuous coil coating processes and sheet metal primer applications where the coating may encounter moisture, condensation, or electrolyte within seconds after application, zinc chromate's demonstrated near-instantaneous inhibition onset (≤ 10 seconds on iron substrates in 0.1 M NaCl) provides a critical performance advantage over zinc phosphate, which requires hours to achieve equivalent passivation [1]. This kinetic differentiation directly supports the specification of zinc chromate for pre-coated architectural and automotive sheet where early water exposure is unavoidable during storage, transport, or installation.

Intermediate-Humidity Coatings: Balanced Leaching

In applications with fluctuating or intermediate humidity — such as interior structural steel in ventilated spaces, machinery coatings, and general industrial primers — the intermediate water solubility of zinc chromate (~0.02–0.05 g/L) provides a balanced inhibitor flux that avoids the excessive leaching and osmotic blistering risk of highly soluble chromates while maintaining sufficient chromate ion availability to passivate nascent corrosion sites [1]. This positioning is acknowledged in commercial practice: strontium chromate is reserved for systems where zinc chromate solubility proves too high, while barium chromate's near-insolubility (~0.0003 g/L) limits it to extremely low-demand environments [2].

Hybrid Formulation: Early Protection & Barrier Durability

Given the established divergence in coating resistance evolution — zinc chromate coatings decrease in resistance as inhibitor leaches, while zinc phosphate coatings increase resistance through pore plugging [1] — an evidence-supported formulation strategy is to blend zinc chromate (for rapid initial passivation) with a barrier-enhancing phosphate pigment (for sustained long-term resistivity). This hybrid approach directly addresses the coating-resistance-versus-time trade-off identified by Mahdavian and Attar (2005) and is appropriate for primers requiring both immediate protection and extended maintenance intervals.

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